Cas no 43138-39-2 ((3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol)
43138-39-2 structure
Product Name:(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol
CAS No:43138-39-2
MF:C8H14O5
MW:190.193763256073
MDL:MFCD17019470
CID:2638401
PubChem ID:719731
Update Time:2025-04-21
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-fluoropentanoic acid
- (3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol
- (3~{a}~{S},5~{R},6~{R},6~{a}~{S})-5-(hydroxymethyl)-2,2-dimethyl-3~{a},5,6,6~{a}-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- 43138-39-2
- (3aS,5R,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Oyo
- SCHEMBL5983180
-
- MDL: MFCD17019470
- Inchi: 1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6+,7+/m1/s1
- InChI Key: JAUQZVBVVJJRKM-JWXFUTCRSA-N
- SMILES: O1C(C)(C)O[C@H]2[C@@H]1[C@@H]([C@@H](CO)O2)O
Computed Properties
- Exact Mass: 190.08412354Da
- Monoisotopic Mass: 190.08412354Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 68.2Ų
Experimental Properties
- Density: 1.267
- Boiling Point: 333°C at 760 mmHg
- Flash Point: 155.2°C
- Refractive Index: 1.485
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-302185-1g |
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol |
43138-39-2 | 1g |
$0.0 | 2023-09-06 | ||
| Enamine | EN300-302185-1.0g |
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol |
43138-39-2 | 1.0g |
$0.0 | 2023-02-26 |
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
43138-39-2 ((3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent